1-(1-Aminocyclopropyl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(1-Aminocyclopropyl)-2,2-dimethylpropan-1-one is a compound of interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminocyclopropyl)-2,2-dimethylpropan-1-one typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminocyclopropyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminocyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(1-Aminocyclopropyl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a biochemical tool.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: Its unique structure makes it a candidate for developing new materials or catalysts.
Mechanism of Action
The mechanism by which 1-(1-Aminocyclopropyl)-2,2-dimethylpropan-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the aminoketone moiety may participate in hydrogen bonding or other interactions .
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor in ethylene biosynthesis in plants.
1-Aminocyclopropylphosphonate: Known for its biological activity and use in medicinal chemistry.
Uniqueness
1-(1-Aminocyclopropyl)-2,2-dimethylpropan-1-one is unique due to its specific combination of a cyclopropyl group and an aminoketone. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-(1-aminocyclopropyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C8H15NO/c1-7(2,3)6(10)8(9)4-5-8/h4-5,9H2,1-3H3 |
InChI Key |
RAOJVQVQODAOJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1(CC1)N |
Origin of Product |
United States |
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